![molecular formula C10H9ClN6O2 B1525931 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol CAS No. 842149-46-6](/img/structure/B1525931.png)

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol

Vue d'ensemble

Description

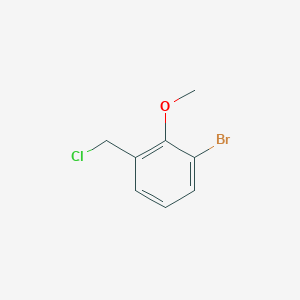

The compound “2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol” is a complex organic molecule that contains several heterocyclic rings, including an oxadiazole ring and an imidazopyridine ring . These types of structures are often found in pharmaceutical compounds due to their ability to interact with various biological targets .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and imidazopyridine rings, along with an amino group and a hydroxyl group. These functional groups could potentially form hydrogen bonds and other interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and hydroxyl groups, which are nucleophilic and could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino and hydroxyl groups could enhance its solubility in water .Applications De Recherche Scientifique

High Explosives and Propellants

The structural similarity of the compound to other heterocyclic energetic materials indicates its potential use in high explosives and propellants. Its high nitrogen content could contribute to a high energy release upon detonation, making it suitable for military and aerospace applications where powerful yet stable explosives are required .

Pharmaceutical Drug Development

Compounds with the 1,2,5-oxadiazole moiety have been explored for their pharmaceutical properties. This particular compound could serve as a scaffold for developing new drugs, especially considering its potential bioactive hydrazone functionality, which is known for a wide range of pharmacological activities including antibacterial, antitubercular, antifungal, and anticancer properties .

Nitric Oxide Donors

The presence of the 1,2,5-oxadiazole group in the compound’s structure is associated with the ability to release nitric oxide (NO). NO is a signaling molecule with various physiological roles, including vasodilation and neurotransmission. Therefore, this compound could be studied for its potential as a NO donor in therapeutic applications, such as treating cardiovascular diseases .

Anti-Inflammatory Agents

Derivatives of 1,2,4-oxadiazoles have shown anti-neuroinflammatory properties. Given the structural similarities, this compound could be investigated for its efficacy in treating neuroinflammation and other inflammatory diseases, potentially leading to new treatments for conditions like Alzheimer’s disease .

Energetic Material Research

The compound’s energetic nature due to its heterocyclic and nitrogen-rich framework makes it a candidate for research in energetic materials. This includes studying its thermal stability, detonation characteristics, and potential as a melt-castable explosive, which is valuable for both civilian and military applications .

Molecular Docking Studies

The compound could be used in molecular docking studies to understand its interaction with various biological targets. This is crucial in drug discovery, where understanding the binding efficiency and mode of action can lead to the development of more effective drugs with fewer side effects .

Synthesis of Nitrogen Heterocycles

As a nitrogen-rich heterocycle, this compound can be used as a precursor or intermediate in the synthesis of other nitrogen heterocycles. These structures are significant in medicinal chemistry for creating compounds with a variety of biological activities .

PKCtheta Inhibitors

Protein kinase C theta (PKCtheta) inhibitors are important in the treatment of autoimmune diseases. The compound’s structure suggests potential use in the optimization of PKCtheta inhibitors, which could lead to improved therapies for conditions like rheumatoid arthritis and multiple sclerosis .

Mécanisme D'action

The compound also contains an imidazo[4,5-c]pyridine moiety, which is a type of azole. Azoles are a class of compounds that are often used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a key component of fungal cell membranes .

The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and how it is metabolized by the body. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, how it interacts with its target, and its overall efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN6O2/c1-2-17-7-4(18)3-13-8(11)5(7)14-10(17)6-9(12)16-19-15-6/h3,18H,2H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKAFLLLVPMZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=C2O)Cl)N=C1C3=NON=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728526 | |

| Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |

CAS RN |

842149-46-6 | |

| Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)

![5-[(2-Hydroxyethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1525860.png)

![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)

![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)